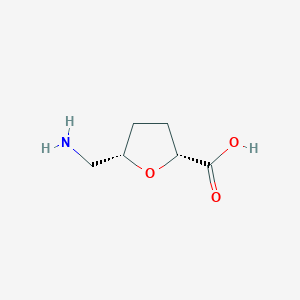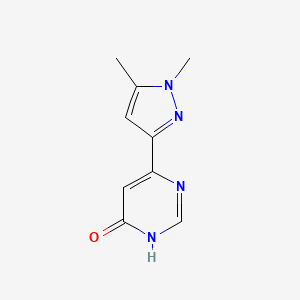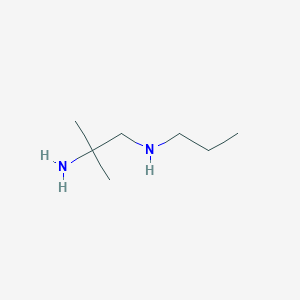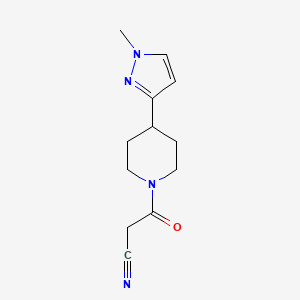
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound containing nitrogen, sulfur, and chlorine atoms It is a derivative of thiomorpholine, which is a thio analog of morpholine
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves the reaction of 2-chloropyrimidine with thiomorpholine 1,1-dioxide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, continuous processing methods are often employed to produce this compound efficiently. For example, a highly energetic double conjugate addition of ethanolamine to divinylsulfone can be used to prepare intermediates like 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, which can then be further processed to obtain the desired compound .
化学反应分析
Types of Reactions
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiomorpholine derivatives .
科学研究应用
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis
作用机制
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(2-Chloropyrimidin-4-yl)morpholine: This compound is similar in structure but lacks the sulfur atom present in thiomorpholine.
Thiomorpholine: A thio analog of morpholine, containing sulfur and nitrogen atoms.
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide: An intermediate in the synthesis of the target compound
Uniqueness
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C8H10ClN3O2S |
|---|---|
分子量 |
247.70 g/mol |
IUPAC 名称 |
4-(2-chloropyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H10ClN3O2S/c9-8-10-2-1-7(11-8)12-3-5-15(13,14)6-4-12/h1-2H,3-6H2 |
InChI 键 |
NTSWPKZYZFEZQI-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCN1C2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)






![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

